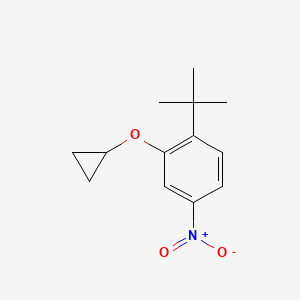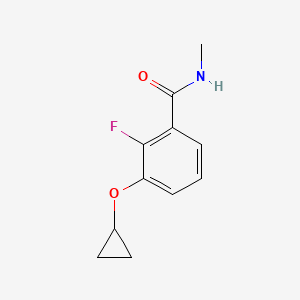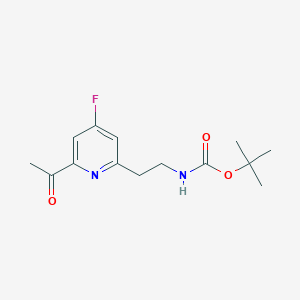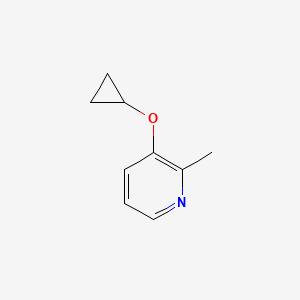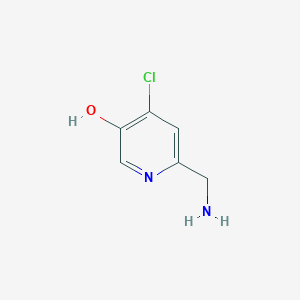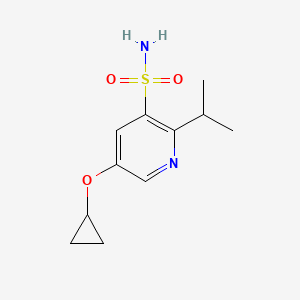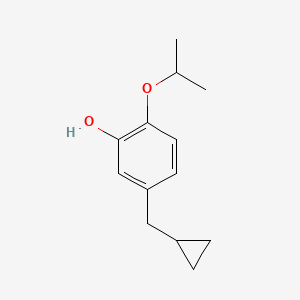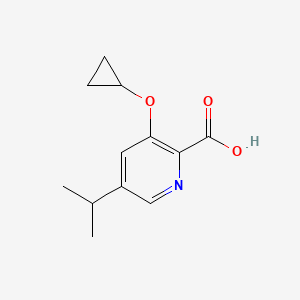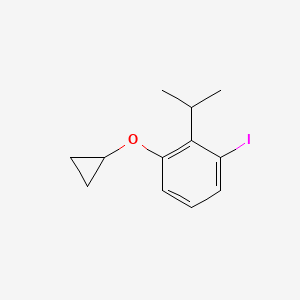
3-Cyclopropoxy-N-methyl-4-(methylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-N-methyl-4-(methylamino)benzamide is an organic compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a benzamide core. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxy-N-methyl-4-(methylamino)benzamide can be achieved through several synthetic routes. One common method involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process can be carried out in a continuous flow microreactor system, which allows for precise control of reaction conditions and high yields. The reaction typically involves the use of acylating reagents and specific reaction conditions to ensure selective acylation .
Analyse Chemischer Reaktionen
3-Cyclopropoxy-N-methyl-4-(methylamino)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, benzoic anhydride, and other acylating agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride results in the formation of N-(3-Amino-4-methylphenyl)benzamide .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research. It is used as a building block in medicinal chemistry for the synthesis of various drug candidates . Its unique structure makes it valuable in the development of pharmaceuticals, particularly those targeting specific molecular pathways. Additionally, it is used in the study of reaction kinetics and mechanisms, providing insights into the behavior of similar compounds under different conditions .
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-N-methyl-4-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with various enzymes and receptors, influencing their activity and leading to specific biological effects . Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-N-methyl-4-(methylamino)benzamide can be compared to other similar compounds, such as N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.
Eigenschaften
Molekularformel |
C12H16N2O2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
3-cyclopropyloxy-N-methyl-4-(methylamino)benzamide |
InChI |
InChI=1S/C12H16N2O2/c1-13-10-6-3-8(12(15)14-2)7-11(10)16-9-4-5-9/h3,6-7,9,13H,4-5H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
WPRZEWVDDCXYIV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C=C1)C(=O)NC)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



